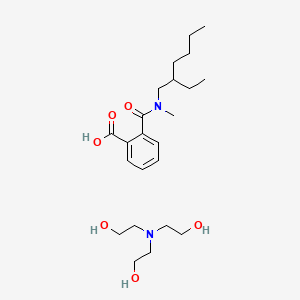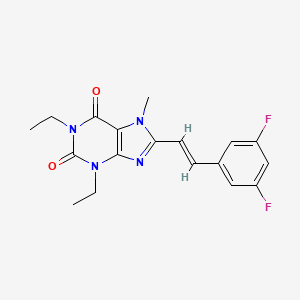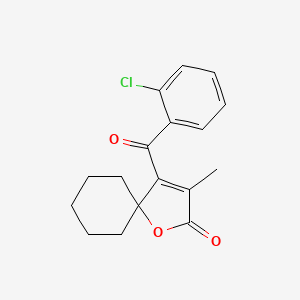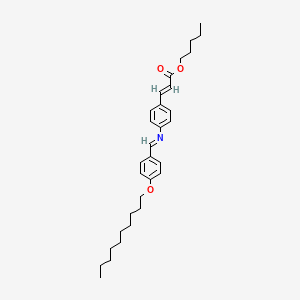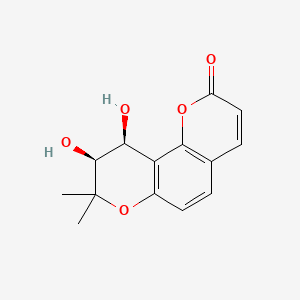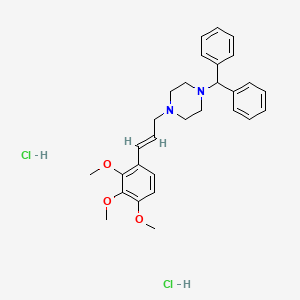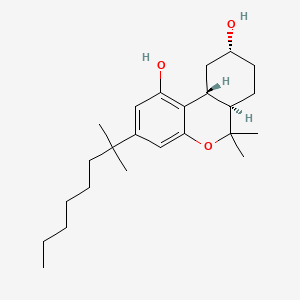
Canbisol, (+/-)-(rrr)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Canbisol, also known as Nabidrox, is a synthetic cannabinoid derivative. It is the dimethylheptyl homologue of 9-nor-9β-hydroxyhexahydrocannabinol (HHC). This compound is a potent agonist at both the CB1 and CB2 receptors, with a binding affinity of 0.1 nM at CB1 and 0.2 nM at CB2 . Canbisol is primarily used in scientific research, particularly in receptor binding studies to determine the structure and function of cannabinoid receptors .
准备方法
The synthesis of Canbisol involves several steps. The synthetic route typically starts with the preparation of the core benzochromene structure, followed by the introduction of the dimethylheptyl side chain. The reaction conditions often involve the use of strong bases and organic solvents to facilitate the formation of the desired product. Industrial production methods may include large-scale organic synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield .
化学反应分析
Canbisol undergoes various chemical reactions, including:
Oxidation: Canbisol can be oxidized to form different oxidized derivatives. Common reagents for oxidation include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert Canbisol into its reduced forms. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Canbisol can undergo substitution reactions where functional groups are replaced by other groups. Halogenation is a common substitution reaction, often using reagents like bromine (Br2) or chlorine (Cl2).
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Canbisol has a wide range of scientific research applications:
作用机制
Canbisol exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. These receptors are found in various tissues, including the brain and immune cells. By activating these receptors, Canbisol can modulate several physiological processes, such as pain perception, inflammation, and immune response. The molecular targets and pathways involved include the inhibition of adenylyl cyclase and the modulation of ion channels .
相似化合物的比较
Canbisol is unique due to its high binding affinity for both CB1 and CB2 receptors. Similar compounds include:
9-nor-9β-hydroxyhexahydrocannabinol (HHC): The parent compound of Canbisol.
Delta-9-tetrahydrocannabinol (THC): The primary psychoactive component of cannabis.
Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic properties.
Cannabinol (CBN): A mildly psychoactive cannabinoid with lower affinity for CB1 receptors compared to THC
These compounds share structural similarities but differ in their receptor binding affinities and physiological effects.
属性
CAS 编号 |
56469-22-8 |
|---|---|
分子式 |
C24H38O3 |
分子量 |
374.6 g/mol |
IUPAC 名称 |
(6aR,9R,10aR)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol |
InChI |
InChI=1S/C24H38O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,17-19,25-26H,6-12,15H2,1-5H3/t17-,18-,19-/m1/s1 |
InChI 键 |
UEKGZFCGRQYMRM-GUDVDZBRSA-N |
手性 SMILES |
CCCCCCC(C)(C)C1=CC(=C2[C@@H]3C[C@@H](CC[C@H]3C(OC2=C1)(C)C)O)O |
规范 SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)
